molecular formula C19H16F2N2O3S B11396144 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pyrrolidin-1-yl)-1,3-oxazole

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pyrrolidin-1-yl)-1,3-oxazole

Cat. No.: B11396144
M. Wt: 390.4 g/mol
InChI Key: CPFQDPCLTIBWKT-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: This step might involve nucleophilic substitution reactions.

    Sulfonylation and Fluorination: These steps can be carried out using sulfonyl chlorides and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
  • 4-(4-CHLOROBENZENESULFONYL)-2-(4-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Uniqueness

The presence of fluorine atoms in 4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE might confer unique properties such as increased metabolic stability and enhanced biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C19H16F2N2O3S

Molecular Weight

390.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole

InChI

InChI=1S/C19H16F2N2O3S/c20-14-5-3-13(4-6-14)17-22-18(19(26-17)23-11-1-2-12-23)27(24,25)16-9-7-15(21)8-10-16/h3-10H,1-2,11-12H2

InChI Key

CPFQDPCLTIBWKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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